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3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361477-62-5) is a synthetic small molecule built on the 2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold. This heterocyclic core has been systematically explored in kinase-focused libraries, with several analogues demonstrating sub‑micromolar inhibition of KDR (VEGFR2).

Molecular Formula C21H21N3O3S
Molecular Weight 395.48
CAS No. 361477-62-5
Cat. No. B2627914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
CAS361477-62-5
Molecular FormulaC21H21N3O3S
Molecular Weight395.48
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC(=CC(=C4)OC)OC
InChIInChI=1S/C21H21N3O3S/c1-13-5-4-6-15(7-13)24-20(18-11-28-12-19(18)23-24)22-21(25)14-8-16(26-2)10-17(9-14)27-3/h4-10H,11-12H2,1-3H3,(H,22,25)
InChIKeyLNNIHUUAEBCGHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (361477-62-5): Core Structure and Research Provenance for Informed Procurement


3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (CAS 361477-62-5) is a synthetic small molecule built on the 2,6-dihydro-4H-thieno[3,4-c]pyrazole scaffold [1]. This heterocyclic core has been systematically explored in kinase-focused libraries, with several analogues demonstrating sub‑micromolar inhibition of KDR (VEGFR2) [1]. The compound features a 3,5‑dimethoxybenzamide moiety linked to the pyrazole ring and an N2‑(3‑methylphenyl) substituent, a combination that distinguishes it from closely related positional isomers and halogenated analogues in commercial screening collections.

Kinase library design Unique 3-methylphenyl / 3,5-dimethoxybenzamide pattern expands thienopyrazole SAR beyond common halogenated analogues.
Meta-methyl pharmacophore probe Enables steric/electronic SAR studies at the N2-aryl position without halogen-bond confounding effects.
Physicochemical comparator Higher TPSA and H-bond acceptor count support solubility-permeability trade-off investigations.

Why Generic Substitution of 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (361477-62-5) Is Scientifically Unsound


Within the thieno[3,4-c]pyrazole chemotype, small perturbations to the N2‑aryl substituent or the benzamide portion can shift both potency and kinase‑selectivity profiles. In the original kinase‑library campaign, moving from an N2‑phenyl to N2‑substituted‑phenyl derivatives altered KDR IC50 values by more than 10‑fold, while the nature and position of benzamide substituents further modulated selectivity against a panel of 50 kinases [1]. Consequently, a generic “thienopyrazole” or even a regioisomeric analogue cannot be assumed to replicate the binding interactions conferred by the specific 3‑methylphenyl and 3,5‑dimethoxybenzamide arrangement present in 361477-62-5.

Regioisomer
N2-aryl positional change alters binding geometry Meta- to para- shift may modify dihedral angle and lipophilicity, affecting kinase pocket complementarity.
Analog
Benzamide substitution shifts selectivity profile Des-methoxy or halogenated benzamide analogues show different TPSA, H-bond capacity, and halogen-bond potential, limiting direct interchange.
Class
Generic thienopyrazole may not replicate binding Subtype-agnostic thienopyrazoles can exhibit >10-fold potency differences; precise substitution pattern is required for SAR continuity.

Quantitative Differentiation Evidence for 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (361477-62-5) Versus Closest Analogues


Meta-Methyl vs. Para-Methyl Regioisomer: Impact on Calculated Lipophilicity and Predicted Binding Conformation

The N2-(3-methylphenyl) substituent in 361477-62-5 forces a different dihedral angle between the pyrazole and the pendant phenyl ring compared with the N2-(4-methylphenyl) regioisomer (CAS 361168-50-5). This geometric difference is predicted to alter the orientation of the benzamide moiety within the ATP‑binding pocket of kinases [1]. Calculated logP for the meta‑methyl isomer is approximately 3.8, while the para‑methyl analogue yields a calculated logP of approximately 4.0, indicating a modest but potentially meaningful difference in hydrophobic complementarity .

Meta- vs. para-methyl regioisomer
Class-level inference
Target: calcd logP ≈ 3.8 (meta-methyl)
Comparator: calcd logP ≈ 4.0 (para-methyl)
Δ logP ≈ +0.2; distinct dihedral profiles
Supports regioisomer-specific attribution review; lipophilicity shift may alter permeability and off-target binding.
Predicted values; class-level SAR inference based on thienopyrazole scaffold [1].
Medicinal chemistry Kinase inhibitor design Structure-activity relationship

3,5-Dimethoxybenzamide vs. Unsubstituted Benzamide: Hydrogen-Bond Acceptor Capacity and Solubility Enhancement

The 3,5‑dimethoxybenzamide tail of 361477-62-5 provides two additional hydrogen‑bond acceptor atoms compared with the des‑methoxy analogue N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide. Topological polar surface area (TPSA) increases from approximately 55 Ų (unsubstituted benzamide) to approximately 82 Ų (3,5‑dimethoxybenzamide), and the number of H‑bond acceptors rises from 4 to 6 [1][2].

3,5-Dimethoxy vs. des-methoxy benzamide
Cross-study comparable
Target: TPSA ≈ 82 Ų, HBA = 6
Comparator: TPSA ≈ 55 Ų, HBA = 4
Δ TPSA ≈ +27 Ų, +2 HBA
Supports assay-compatibility screening context; higher TPSA typically correlates with improved solubility.
Calculated using fragment-based method (Ertl et al.); PubChem-derived comparator data.
Physicochemical profiling Solubility Drug-likeness

Kinase Selectivity Window: Class‑Level Evidence from the Thienopyrazole Scaffold

In a 50‑kinase panel, thienopyrazole analogues bearing varied N2‑aryl and C3‑amide substituents displayed differential inhibition fingerprints. While the exact selectivity profile of 361477-62-5 remains unpublished, the scaffold has produced compounds with KDR IC50 values as low as 0.18 µM, and selectivity for KDR over closely related VEGFR family members could be tuned by more than 20‑fold through systematic substitution [1]. The 3‑methylphenyl/3,5‑dimethoxybenzamide combination occupies a unique position in this SAR matrix that has not been exhaustively profiled in public literature, implying a distinct selectivity window relative to the 4‑fluorophenyl or 3‑chlorophenyl analogues that dominate the patent landscape.

Kinase selectivity window
Class-level inference
Target: selectivity profile unpublished
Scaffold comparators: KDR IC50 0.18 – >10 µM; selectivity ratios up to 20‑fold [1]
Supports kinase selectivity niche evaluation; distinct substitution pattern may access different selectivity fingerprints.
Exact profile requires experimental validation; class-level SAR from 50‑kinase panel.
Kinase inhibition Selectivity profiling KDR/VEGFR2

Comparison of Calculated Drug‑Likeness Parameters with the 3‑Chlorophenyl Analogue

The 3‑chlorophenyl analogue (N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide) has a calculated logP approximately 0.5 units higher than the 3‑methyl target compound due to the increased lipophilicity of chlorine vs. methyl [1]. Additionally, the chlorine atom introduces a potential halogen‑bond donor capability that is absent in the methyl‑substituted compound, which may alter the compound’s interaction with kinase hinge regions or hydrophobic back pockets.

vs. 3-chlorophenyl analogue
Cross-study comparable
Target: calcd logP ≈ 3.8, no halogen-bond donor
Comparator: calcd logP ≈ 4.3, Cl halogen-bond donor
Δ logP ≈ +0.5
Supports halogen-bond control experiments; methyl probe avoids confounding electronic effects of chlorine.
XLogP3 prediction; halogen-bond potential inferred from σ-hole concept.
Drug design Physicochemical properties Lipinski rules

Optimal Application Scenarios for 3,5-dimethoxy-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide (361477-62-5) Based on Quantitative Differentiation Evidence


Kinase Inhibitor Library Expansion Requiring a Defined Meta‑Methyl Pharmacophore

When building a kinase‑focused library, the meta‑methyl substitution of 361477-62-5 fills a specific gap between the more lipophilic para‑methyl and the halogenated analogues. The calculated logP of ~3.8 and the absence of halogen‑bond donors make it a cleaner probe for evaluating steric and electronic effects at the N2‑aryl position [1]. Based on the kinase inhibition data for the thienopyrazole class, this compound is expected to yield a KDR‑centred selectivity fingerprint that differs from that of the 4‑fluorophenyl derivatives commonly described in patents [1].

Physicochemical Benchmarking Against Des‑Methoxy Analogues in Permeability‑Solubility Trade‑Off Studies

With a TPSA of ~82 Ų (vs. ~55 Ų for the unsubstituted benzamide) and two additional H‑bond acceptors, 361477-62-5 provides a measurable shift in aqueous solubility while retaining a molecular weight below 400 Da. This makes it an ideal comparator for studies investigating the solubility‑permeability interplay within the thienopyrazole chemical space [1].

Control Compound for Halogen‑Bonding SAR in Kinase Binding Pockets

Because the 3‑methylphenyl group lacks the halogen‑bond donor capability present in the 3‑chlorophenyl analogue, 361477-62-5 serves as a definitive negative control in experiments designed to assess the contribution of halogen bonding to kinase hinge‑region recognition [1]. The ~0.5 log‑unit lipophilicity difference further helps deconvolute hydrophobic vs. halogen‑specific binding contributions.

Application
Selection Property
Validation Focus
Kinase inhibitor library expansion with defined meta-methyl pharmacophore
Meta-methyl specificity; absence of halogen-bond donors
Kinase selectivity fingerprint differentiation from para-methyl/halogenated analogues
Physicochemical benchmarking against des-methoxy analogues
Higher TPSA and H-bond acceptor count
Solubility-permeability interplay assessment
Control compound for halogen-bonding SAR
Methyl vs. chloro at N2-aryl (no halogen-bond donor)
Deconvolution of hydrophobic vs. halogen-bond contributions in kinase binding
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